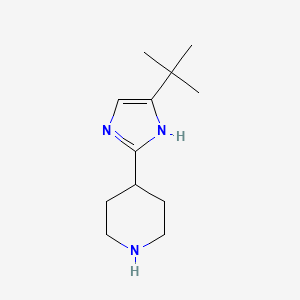
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine, also known as TIPP, is a synthetic compound that has gained significant attention in scientific research due to its potential to act as an opioid receptor antagonist. TIPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
It is known that the compound is a solid and is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in a dry environment at a temperature between 2-8°c .
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine's high affinity for the mu-opioid receptor and its potential as an opioid receptor antagonist make it a valuable tool for studying opioid addiction and overdose. However, 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine's synthetic nature and limited availability may limit its use in lab experiments. Additionally, 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine's specificity for the mu-opioid receptor may limit its use in studying the effects of other opioid receptors.
Zukünftige Richtungen
Future research on 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine may focus on its potential as a treatment for opioid addiction and overdose. 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine's high affinity for the mu-opioid receptor and its longer half-life may make it more effective than existing opioid receptor antagonists such as naloxone. Additionally, future research may investigate 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine's potential as a tool for studying opioid addiction and overdose, as well as its potential as a treatment for other conditions such as depression and anxiety.
Synthesemethoden
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine can be synthesized using various methods, including the Boc-protected synthesis method and the Fmoc-protected synthesis method. The Boc-protected synthesis method involves the coupling of tert-butyl 2-(2-formamidoethyl)imidazole-4-carboxylate with piperidine in the presence of a coupling agent such as diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The Fmoc-protected synthesis method involves the coupling of Fmoc-protected 2-(2-formamidoethyl)imidazole-4-carboxylic acid with piperidine in the presence of DIC and HOBt. Both methods have been used to synthesize 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine with high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine has been extensively studied for its potential to act as an opioid receptor antagonist. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain management and addiction. 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine has also been shown to have a lower affinity for the delta-opioid receptor and the kappa-opioid receptor. 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine's potential as an opioid receptor antagonist has led to its investigation as a potential treatment for opioid addiction and overdose.
Eigenschaften
IUPAC Name |
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)10-8-14-11(15-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGZDOWPSKSBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

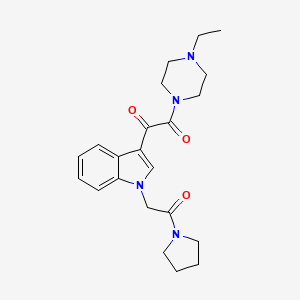
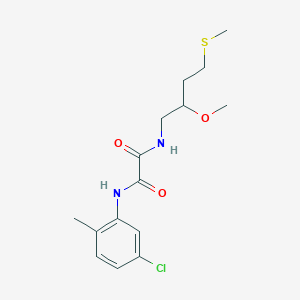
![4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline](/img/structure/B2793554.png)
![Methyl 4-((9-(3-methoxypropyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2793556.png)

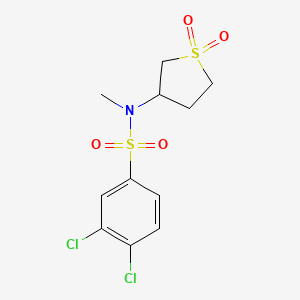

![Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2793562.png)
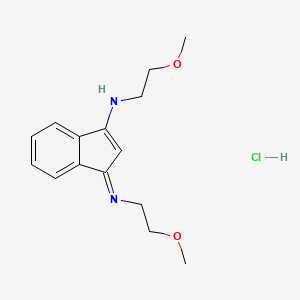
![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2793564.png)
![2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2793568.png)
![1-(3,4-Dimethoxyphenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793569.png)
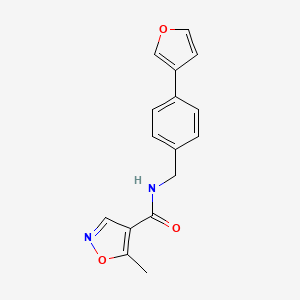
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide](/img/structure/B2793572.png)